3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Overview
Description
3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic compound with a unique structure that includes a benzoimidazole core, a methoxyethyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Dioxaborolane Moiety: The final step involves the borylation of the benzoimidazole derivative using a boronic acid or boronate ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, using reagents such as alkyl halides or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications, including anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: It is used in the study of enzyme inhibitors, receptor ligands, and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor ligand, or modulator of biological pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the dioxaborolane moiety and methoxyethyl group but has a pyrazole core instead of a benzoimidazole core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in having the dioxaborolane moiety, but with an aniline core.
Uniqueness
The uniqueness of 3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one lies in its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the benzoimidazole core, methoxyethyl group, and dioxaborolane moiety allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C17H25BN2O4 |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-2-one |
InChI |
InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)12-7-8-13-14(11-12)20(9-10-22-6)15(21)19(13)5/h7-8,11H,9-10H2,1-6H3 |
InChI Key |
QKZCMRIGVKHMLP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)N3CCOC)C |
Origin of Product |
United States |
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